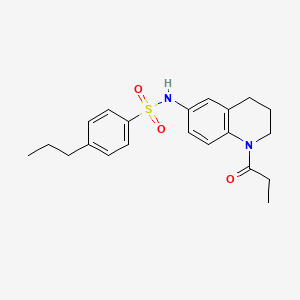

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 4-propylbenzene sulfonamide moiety at the 6-position. This compound is likely explored for applications in drug discovery, particularly targeting enzymes or receptors where sulfonamides are known pharmacophores. Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP for precise conformational analysis .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-6-16-8-11-19(12-9-16)27(25,26)22-18-10-13-20-17(15-18)7-5-14-23(20)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENHIDAKGCYRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from tetrahydroquinoline structures exhibit anticancer properties. For instance, studies have shown that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action :

- Inhibition of Oncogenic Pathways : The compound targets specific signaling pathways involved in tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : It enhances ROS production leading to oxidative stress in cancer cells.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Mechanism of Action :

- NF-kB Pathway Inhibition : this compound inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress-related damage in neuronal cells.

Mechanism of Action :

- Nrf2 Activation : The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes and protecting neurons from oxidative damage.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum. Histological analysis showed a reduction in synovial inflammation compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

Metabolic Stability: The propanoyl group may reduce first-pass metabolism compared to alkylated analogs.

Target Affinity: The sulfonamide’s electron-withdrawing nature could enhance binding to serine proteases or carbonic anhydrases, common sulfonamide targets.

Synthetic Accessibility: The morpholine-containing analog () may require multi-step synthesis due to its heterocycle, whereas the target compound’s sulfonamide could simplify synthetic routes .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrahydroquinoline core, which is prevalent in many biologically active molecules, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 398.5 g/mol. The compound's structure allows for interactions with various biological targets, which is essential for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances the compound's ability to inhibit certain enzymes involved in various metabolic pathways. This interaction can modulate cellular functions and trigger significant biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components are known to enhance interactions with microbial targets.

Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects : Research has indicated that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

1. Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cell growth inhibition at low micromolar concentrations. The mechanism was associated with the induction of apoptosis via the mitochondrial pathway .

2. Evaluation of Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on this structure .

3. Anti-inflammatory Mechanisms

A recent study examined the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated that treatment with this compound reduced the production of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide, and how can reaction yields be optimized?

- Methodology :

- Stepwise sulfonylation : React 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine with 4-propylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .

- Optimization : Vary temperature (e.g., 0°C to room temperature) and reaction time (12–24 hours). Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 45–70%, depending on stoichiometric ratios and solvent purity.

- Table 1 : Synthetic Yield Optimization

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 18 | 68 |

| THF | 0→25 | 24 | 52 |

| Dichloromethane | 25 | 12 | 45 |

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Use - and -NMR in DMSO- to confirm proton environments and carbon frameworks. Key signals: sulfonamide NH (~10.5 ppm), propyl chain protons (0.8–2.5 ppm), and tetrahydroquinoline aromatic protons (6.5–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

- Crystallography :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .

- Validation : Check for R-factor convergence (< 5%) and analyze thermal ellipsoid plots via ORTEP-3 .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in crystalline forms of this compound?

- Methodology :

- Packing Analysis : Use Mercury CSD’s "Materials Module" to visualize hydrogen bonds (e.g., sulfonamide N–H···O interactions) and π-stacking between tetrahydroquinoline and benzene rings .

- Void Detection : Calculate solvent-accessible voids (≥ 5 Å) to assess crystallographic stability.

- Table 2 : Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.89 | 158 |

| C–H···π | 3.42 | 145 |

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values) across assays?

- Experimental Design :

- Control Standardization : Use reference inhibitors (e.g., known kinase inhibitors) in parallel assays to calibrate activity measurements.

- Buffer Conditions : Test across pH ranges (6.5–7.5) and ionic strengths to identify assay-specific artifacts .

- Data Analysis :

- Apply multivariate regression to correlate structural features (e.g., sulfonamide conformation) with activity trends. Use software like WinGX for crystallographic parameter cross-validation .

Q. How can structure-activity relationships (SARs) be modeled for derivatives of this compound?

- Computational Approach :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on sulfonamide and tetrahydroquinoline moieties as key pharmacophores.

- QSAR Modeling : Generate descriptors (e.g., LogP, polar surface area) via Gaussian 16 and analyze with PLS regression .

- Validation : Compare predicted vs. experimental IC values for 10+ derivatives. Adjust steric/electronic parameters iteratively.

Methodological Considerations for Data Contradictions

- Crystallographic Refinement Discrepancies :

- Synthetic Byproduct Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.